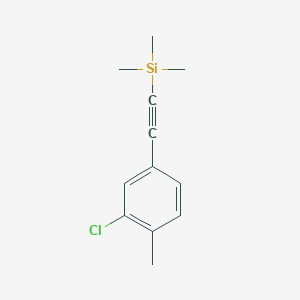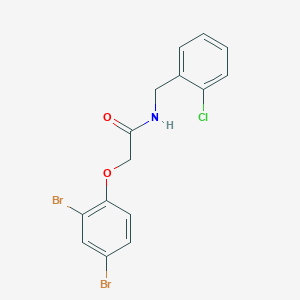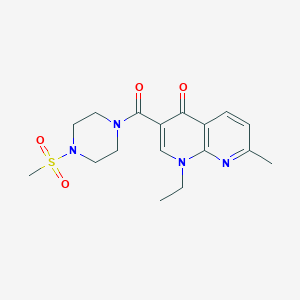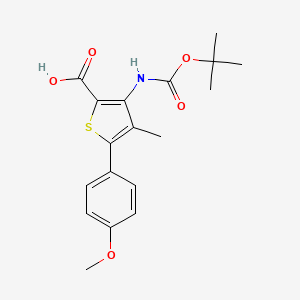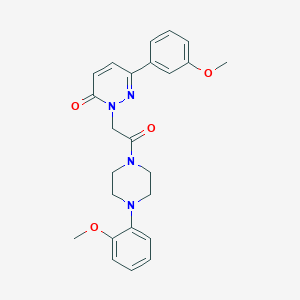![molecular formula C17H21KN2O10S2 B14871186 potassium;[(E)-[2-(1-methoxyindol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14871186.png)
potassium;[(E)-[2-(1-methoxyindol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Neoglucobrassicin can be synthesized through the methoxylation of glucobrassicin. . This reaction typically requires specific catalysts and controlled conditions to ensure the correct placement of the methoxy group.
Industrial Production Methods: Industrial production of neoglucobrassicin often involves the extraction from plant sources rather than synthetic methods. The extraction process includes homogenizing the plant material, followed by purification steps such as centrifugation and chromatography to isolate neoglucobrassicin .
化学反应分析
Types of Reactions: Neoglucobrassicin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by the enzyme myrosinase, leading to the formation of indole-3-carbinol and other breakdown products.
Oxidation: Can be oxidized to form various indole derivatives under specific conditions.
Substitution: Methoxylation of glucobrassicin to form neoglucobrassicin.
Major Products: The major products formed from these reactions include indole-3-carbinol, indole-3-acetonitrile, and other indole derivatives .
科学研究应用
Neoglucobrassicin has been extensively studied for its potential health benefits and applications in various fields :
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and its impact on plant metabolism.
Medicine: Investigated for its anti-cancer properties and its ability to modulate detoxification enzymes.
Industry: Potential use in developing natural pesticides and plant growth regulators.
作用机制
Neoglucobrassicin exerts its effects primarily through its breakdown products. When hydrolyzed by myrosinase, it forms indole-3-carbinol and other bioactive compounds that can modulate various biological pathways . These breakdown products are known to activate detoxification enzymes, inhibit carcinogenesis, and exhibit antioxidant properties .
相似化合物的比较
Neoglucobrassicin is one of several glucosinolate derivatives found in cruciferous vegetables . Similar compounds include:
Glucobrassicin: The parent compound from which neoglucobrassicin is derived.
4-Methoxyglucobrassicin: Another methoxylated derivative with similar properties.
4-Hydroxyglucobrassicin: A hydroxylated derivative with distinct biological activities.
Neoglucobrassicin is unique due to its specific methoxy substitution, which influences its biological activity and stability compared to other glucosinolates .
属性
分子式 |
C17H21KN2O10S2 |
|---|---|
分子量 |
516.6 g/mol |
IUPAC 名称 |
potassium;[(E)-[2-(1-methoxyindol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |
InChI |
InChI=1S/C17H22N2O10S2.K/c1-27-19-10(6-9-4-2-3-5-11(9)19)7-13(18-29-31(24,25)26)30-17-16(23)15(22)14(21)12(8-20)28-17;/h2-6,12,14-17,20-23H,7-8H2,1H3,(H,24,25,26);/q;+1/p-1/b18-13+;/t12-,14-,15+,16-,17+;/m1./s1 |
InChI 键 |
DFQHSDGROWHZCP-HBUZWFHBSA-M |
手性 SMILES |
CON1C2=CC=CC=C2C=C1C/C(=N\OS(=O)(=O)[O-])/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.[K+] |
规范 SMILES |
CON1C2=CC=CC=C2C=C1CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


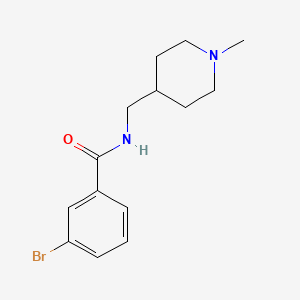
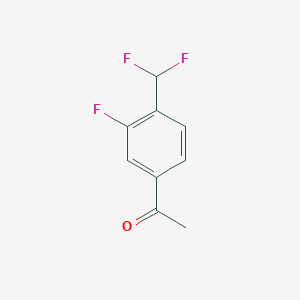
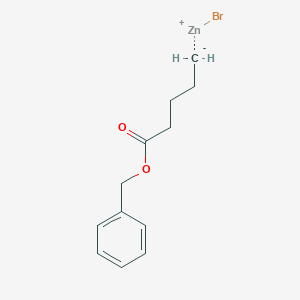
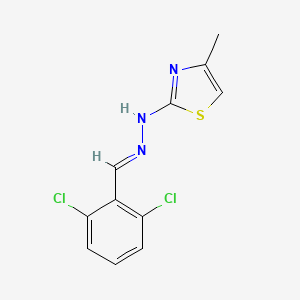
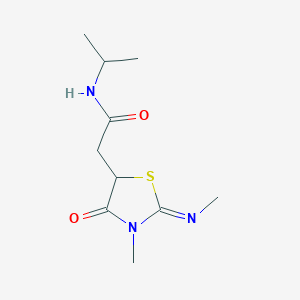
![N-[(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14871147.png)
